molecular formula C9H11F3O2 B6199836 rac-(1R,2S,4S)-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 2703748-89-2

rac-(1R,2S,4S)-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B6199836
CAS No.: 2703748-89-2
M. Wt: 208.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,2S,4S)-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid: is a synthetic organic compound characterized by its bicyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S,4S)-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:

    Cycloaddition Reactions: Formation of the bicyclic core through cycloaddition reactions.

    Introduction of Trifluoromethyl Group: Using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S,4S)-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates, while reduction could produce alcohols or aldehydes.

Scientific Research Applications

rac-(1R,2S,4S)-2-(trifluoromethyl)bicyclo[22

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigation as a potential pharmaceutical intermediate.

    Industry: Use in the development of new materials or as a specialty chemical.

Mechanism of Action

The mechanism by which rac-(1R,2S,4S)-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The trifluoromethyl group can significantly alter the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane Derivatives: Compounds with similar bicyclic structures.

    Trifluoromethylated Compounds: Molecules containing the trifluoromethyl group.

Uniqueness

rac-(1R,2S,4S)-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the combination of its bicyclic structure and the presence of a trifluoromethyl group, which can impart distinct chemical and physical properties compared to other similar compounds.

Properties

CAS No.

2703748-89-2

Molecular Formula

C9H11F3O2

Molecular Weight

208.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.